3-[(4-TERT-BUTYLPHENYL)FORMAMIDO]-3-(4-ETHOXY-3-METHOXYPHENYL)PROPANOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-tert-butylphenyl)formamido]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-tert-butylphenyl)formamido]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the tert-butylphenyl group: This can be achieved through Friedel-Crafts alkylation, where tert-butylbenzene is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst.
Introduction of the formamido group: This step involves the reaction of the tert-butylphenyl derivative with formamide under acidic conditions.
Coupling with the ethoxy-methoxyphenyl group: This can be done using a Suzuki-Miyaura coupling reaction, where the formamido derivative is reacted with a boronic acid derivative of the ethoxy-methoxyphenyl group in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This would involve the use of large-scale reactors, continuous flow processes, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(4-tert-butylphenyl)formamido]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-tert-butylphenyl)formamido]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for the synthesis of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(4-tert-butylphenyl)formamido]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The compound may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-[(4-tert-butylphenyl)formamido]propanoic acid: A simpler analog with similar structural features but lacking the ethoxy-methoxyphenyl group.
3-(4-ethoxy-3-methoxyphenyl)propanoic acid: Another analog with the ethoxy-methoxyphenyl group but lacking the tert-butylphenyl and formamido groups.
Uniqueness
3-[(4-tert-butylphenyl)formamido]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[(4-tert-butylbenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5/c1-6-29-19-12-9-16(13-20(19)28-5)18(14-21(25)26)24-22(27)15-7-10-17(11-8-15)23(2,3)4/h7-13,18H,6,14H2,1-5H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRKBYYZSYPDRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)C(C)(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.